

Application Notes and Protocols: Malachite Green Isothiocyanate for Nucleic Acid Hybridization Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

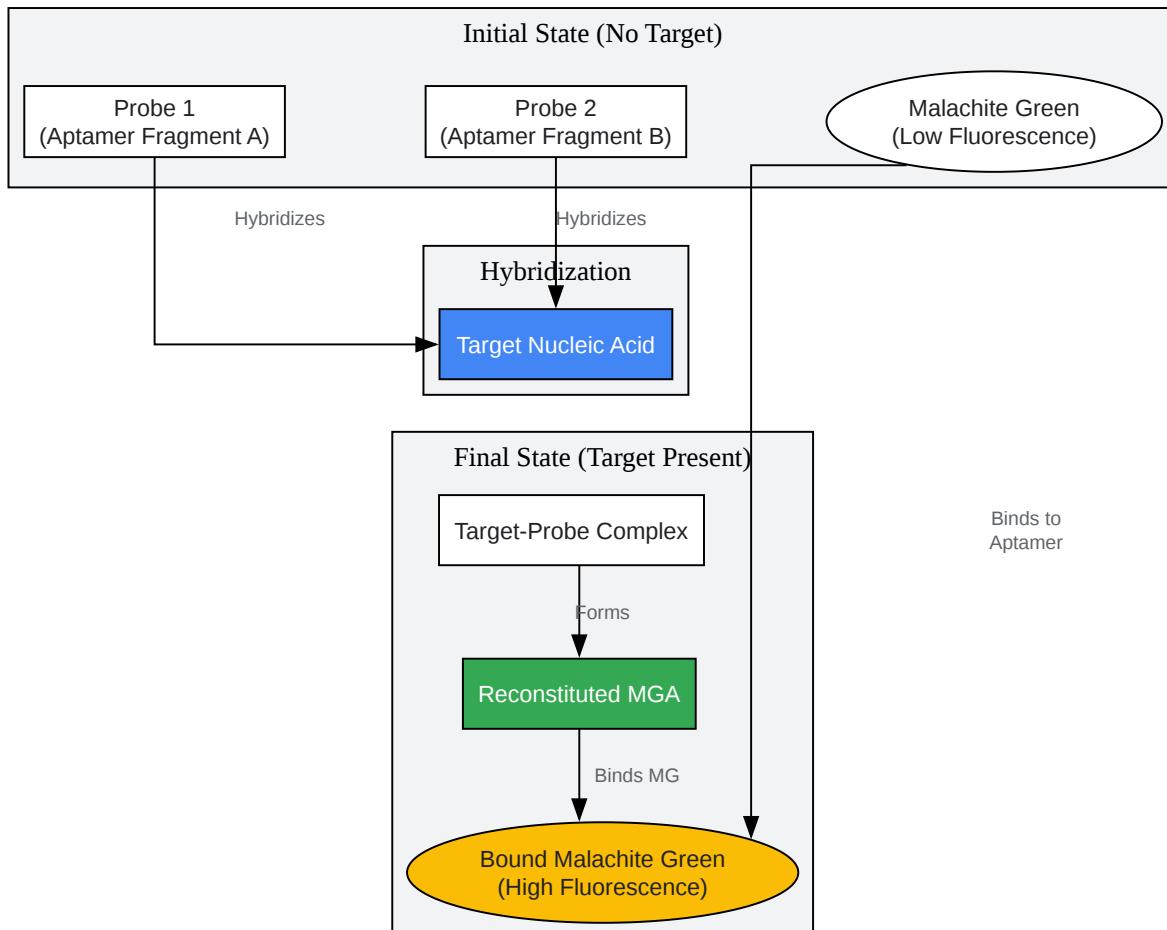
Compound Name: *Malachite green isothiocyanate*

Cat. No.: *B1264084*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Malachite green (MG), a triphenylmethane dye, has emerged as a valuable tool in nucleic acid detection, primarily through its interaction with specific RNA aptamers. While **malachite green isothiocyanate** (MGITC) serves as an amine-reactive form of the dye, allowing for covalent labeling of molecules, the predominant application in nucleic acid hybridization detection relies on the non-covalent binding of free malachite green to a structured RNA aptamer. This interaction results in a significant, over 2000-fold, increase in the fluorescence of the dye.^[1]

A particularly innovative approach for detecting specific nucleic acid sequences is the use of a binary malachite green aptamer (biMGA) system.^{[1][2][3]} In this system, the malachite green aptamer is split into two non-functional fragments. Each fragment is attached to a probe sequence that is complementary to adjacent regions on a target nucleic acid. Upon hybridization of both probes to the target sequence, the two aptamer fragments are brought into close proximity, reconstituting the full aptamer structure. This reconstituted aptamer can then bind to malachite green, leading to a strong fluorescent signal that indicates the presence of the target nucleic acid.^{[1][2]} This method offers high selectivity and can discriminate against single nucleotide mismatches, making it a powerful tool for nucleic acid monitoring.^[2]

Principle of Detection: The Binary Malachite Green Aptamer (biMGA) System

The biMGA probe is a highly selective system for the fluorescent detection of nucleic acids. The probe itself consists of two short RNA strands. Each strand is a chimera, containing a sequence complementary to the target nucleic acid and a fragment of the malachite green aptamer (MGA). In the absence of the target, these RNA strands exist separately, and the MGA is incomplete. Consequently, it cannot bind to malachite green, and the dye's fluorescence remains low.

When the target nucleic acid is present, the complementary regions of the two RNA probe strands hybridize to adjacent sites on the target molecule. This hybridization event brings the two fragments of the MGA into the correct orientation to form the complete, functional aptamer. The reconstituted MGA then binds to malachite green, causing a significant enhancement of its fluorescence, which can be readily detected. This "lock and key" mechanism ensures that a signal is produced only in the presence of the specific target nucleic acid.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Signaling pathway of the binary malachite green aptamer system.

Quantitative Data

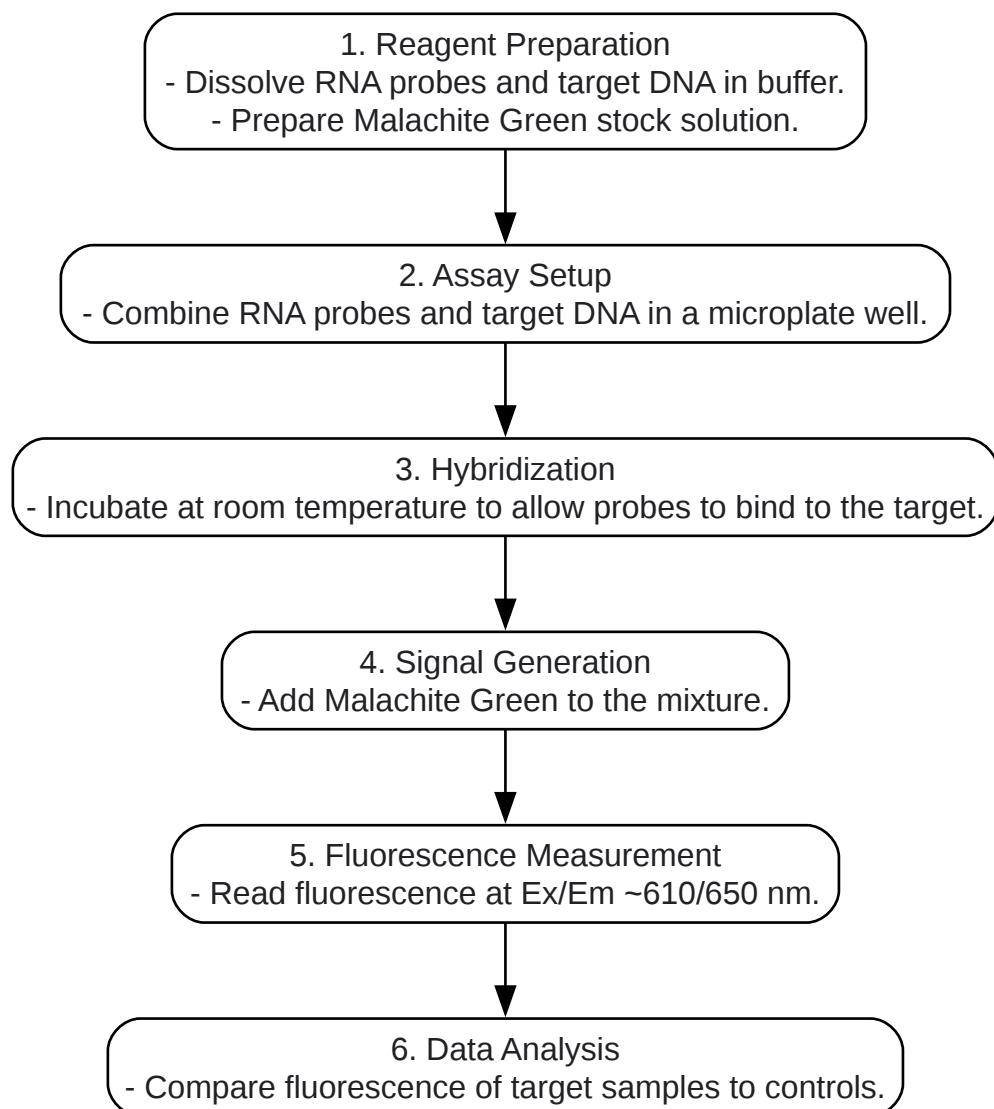
The performance of the binary malachite green aptamer system is characterized by a significant increase in fluorescence upon target binding and high specificity.

Parameter	Value	Reference
Fluorescence Enhancement	> 2000-fold upon MG binding to the full aptamer	[1]
Analyte	14-mer DNA	[1]
Probe Concentration	1 μ M	[1]
Malachite Green Concentration	2 μ M	[1]
Specificity	Discriminates against 41 out of 42 possible single nucleotide substitutions	[2]

Experimental Protocols

This protocol outlines the steps for detecting a target nucleic acid sequence using the binary malachite green aptamer (biMGA) probe.

Probe Design


- Target Selection: Identify a target nucleic acid sequence for detection.
- Probe Sequence Design: Design two RNA probes. Each probe will consist of two domains:
 - An "analyte-binding arm" that is complementary to one half of the target sequence.
 - A fragment of the malachite green aptamer. The full aptamer sequence is split between the two probes.
- Synthesis: The RNA oligonucleotide probes can be chemically synthesized and purified.

Materials and Reagents

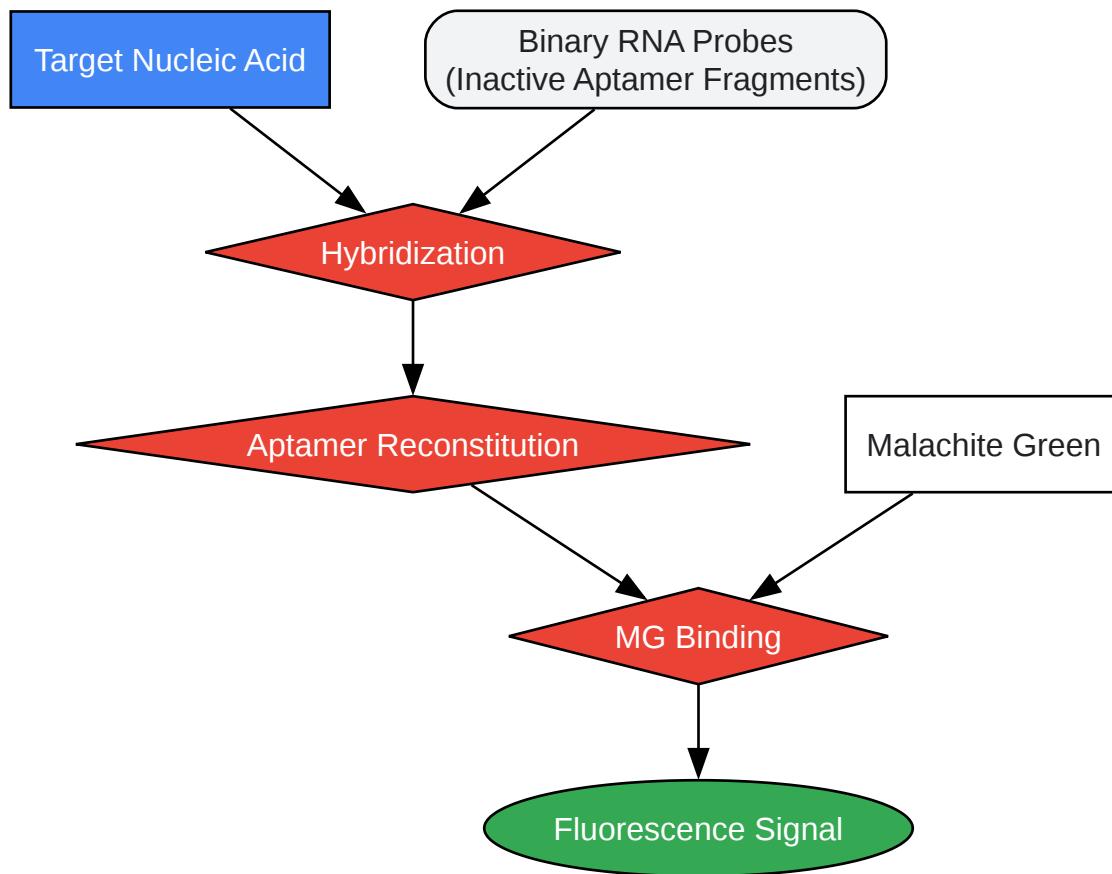
- RNA Probes (Probe 1 and Probe 2)
- Target Nucleic Acid

- Malachite Green Oxalate
- Reaction Buffer (e.g., physiological buffer)
- Nuclease-free water
- Fluorometer or microplate reader capable of excitation and emission at the appropriate wavelengths for malachite green (e.g., Ex: 610 nm, Em: 650 nm).

Experimental Workflow

[Click to download full resolution via product page](#)

Experimental workflow for nucleic acid detection using biMGA.


Detailed Protocol

- Reagent Preparation:
 - Reconstitute RNA probes and the target nucleic acid in the reaction buffer to a desired stock concentration (e.g., 100 μ M).
 - Prepare a stock solution of malachite green (e.g., 200 μ M) in nuclease-free water. Store protected from light.
- Reaction Setup:
 - In a microplate well, prepare the reaction mixture by combining the two RNA probes and the target nucleic acid. For example, for a 100 μ L final volume, use 1 μ L of each 100 μ M probe stock and a desired amount of the target sample.
 - Include negative controls: a reaction with no target nucleic acid and a reaction with a non-target or mismatched sequence.
 - Bring the volume up with the reaction buffer.
- Hybridization:
 - Incubate the reaction mixture at room temperature for a sufficient time to allow for hybridization (e.g., 15-30 minutes).
- Signal Development:
 - Add malachite green to the reaction mixture to a final concentration of 2 μ M. Mix gently.
 - Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light, to allow the dye to bind to the reconstituted aptamers.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a fluorometer or microplate reader. Use excitation and emission wavelengths appropriate for malachite green (e.g., excitation ~610 nm, emission ~650 nm).

- Data Analysis:
 - Subtract the fluorescence of the blank (no target control) from all readings.
 - Compare the fluorescence intensity of the samples containing the target nucleic acid to the negative controls. A significant increase in fluorescence indicates the presence of the target.

Logical Relationships of Assay Components

The successful generation of a fluorescent signal is dependent on the specific interaction of all components in a logical sequence.

[Click to download full resolution via product page](#)

Logical relationship of components in the biMGA assay.

Applications and Advantages

The binary malachite green aptamer system for nucleic acid detection offers several advantages for researchers and drug development professionals:

- **High Specificity:** The requirement for two adjacent hybridization events provides excellent discrimination against single-base mismatches.[\[2\]](#)
- **Label-Free Probes:** The RNA probes themselves are not fluorescently labeled, reducing synthesis costs. The signal comes from the interaction with the free malachite green dye.
- **Real-Time Monitoring:** This system has the potential for real-time monitoring of nucleic acids in solution and potentially *in vivo*, as the unmodified RNA strands can be expressed in living cells.[\[2\]](#)
- **Versatility:** The design is modular; the analyte-binding arms of the probes can be readily changed to target different nucleic acid sequences.[\[1\]](#)

This technology is well-suited for applications in molecular diagnostics, gene expression analysis, and the detection of specific RNA or DNA sequences in complex biological samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Binary malachite green aptamer for fluorescent detection of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Binary Malachite Green Aptamer for Fluorescent Detection of Nucleic Acids - American Chemical Society - Figshare [acs.figshare.com]
- 4. “Lock and Key”: Binding Behavior of Malachite Green and Functional Nucleic Acids and Their Multidimensional Applications | Semantic Scholar [semanticscholar.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- To cite this document: BenchChem. [Application Notes and Protocols: Malachite Green Isothiocyanate for Nucleic Acid Hybridization Detection]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1264084#malachite-green-isothiocyanate-for-detecting-nucleic-acid-hybridization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com